molecular formula C12H17NO4S B1271608 4-(N-butyl-N-methylsulfamoyl)benzoic acid CAS No. 887202-44-0

4-(N-butyl-N-methylsulfamoyl)benzoic acid

Número de catálogo B1271608
Número CAS: 887202-44-0
Peso molecular: 271.33 g/mol
Clave InChI: BAULKVQBIJAJSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-(N-butyl-N-methylsulfamoyl)benzoic acid” is a sulfonamide-based compound . It has a molecular weight of 271.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-{[butyl(methyl)amino]sulfonyl}benzoic acid . The InChI code is 1S/C12H17NO4S/c1-3-4-9-13(2)18(16,17)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 271.34 .

Aplicaciones Científicas De Investigación

Chemical Properties

“4-(N-butyl-N-methylsulfamoyl)benzoic acid”, also known as N-(4-(butyl(methyl)amino)benzoyl)sulfanilic acid or BTS, is a sulfonamide-based compound. It has a molecular weight of 271.34 . The IUPAC name for this compound is 4-{[butyl(methyl)amino]sulfonyl}benzoic acid .

Inhibitor of Cytosolic Phospholipase A2α

One of the significant applications of “4-(N-butyl-N-methylsulfamoyl)benzoic acid” is its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α) . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids . By inhibiting this enzyme, the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases, can be controlled .

Potential Treatment for Inflammatory Conditions

Due to its inhibitory action on cPLA2α, “4-(N-butyl-N-methylsulfamoyl)benzoic acid” could provide new treatment options for inflammatory conditions . The excessive stimulation of the arachidonic acid cascade by inflammatory cytokines results in high concentrations of eicosanoids, which are involved in the pathogenesis of inflammatory diseases . By blocking the enzyme responsible for releasing the common precursor arachidonic acid from phospholipids, namely cPLA2α, inhibitors of this enzyme are expected to provide new treatment options for inflammatory conditions .

Structural Modification for Increased Potency

The N, N-disubstituted 4-sulfamoylbenzoic acid derivative 3, which was found to be an inhibitor of cPLA2α with micromolar activity in a ligand-based virtual screening approach, was structurally modified to increase its enzyme inhibitory potency . This shows the potential of “4-(N-butyl-N-methylsulfamoyl)benzoic acid” in drug design and development.

Research and Development

“4-(N-butyl-N-methylsulfamoyl)benzoic acid” is available for purchase from various chemical suppliers for research and development purposes . It is often used in laboratories for testing and experimentation .

Manufacturing and Supply

This compound is manufactured and supplied by various chemical companies, including Life Chemicals Inc .

Propiedades

IUPAC Name

4-[butyl(methyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-9-13(2)18(16,17)11-7-5-10(6-8-11)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAULKVQBIJAJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267701
Record name 4-[(Butylmethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Butyl(methyl)sulfamoyl]benzoic acid

CAS RN

887202-44-0
Record name 4-[(Butylmethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887202-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Butylmethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.